1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol

Chemical synthesis Process chemistry Piperidine derivatives

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol (CAS 1592769-57-7) is a synthetic 3-methylpiperidin-4-ol derivative bearing a 3-chlorobenzyl substituent at the piperidine nitrogen. With molecular formula C13H18ClNO and molecular weight 239.74 g/mol, the compound features two hydrogen bond donors, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 32.3 Ų.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1592769-57-7
Cat. No. B1475351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol
CAS1592769-57-7
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3
InChIKeyTUZVYPXOYJLSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol (CAS 1592769-57-7): Structural Overview and Procurement-Relevant Identity


1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol (CAS 1592769-57-7) is a synthetic 3-methylpiperidin-4-ol derivative bearing a 3-chlorobenzyl substituent at the piperidine nitrogen. With molecular formula C13H18ClNO and molecular weight 239.74 g/mol, the compound features two hydrogen bond donors, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 32.3 Ų [1]. Its SMILES string (CC1CN(Cc2cccc(Cl)c2)CCC1O) confirms the substitution pattern . As a small-molecule piperidine alcohol, this compound serves primarily as a research intermediate and building block for medicinal chemistry campaigns, though its own direct biological profile remains largely uncharacterized in the peer-reviewed literature .

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol: Why Positional Isomers and Unsubstituted Analogs Cannot Be Interchanged


The substitution pattern of 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol—specifically the 3-chloro orientation on the benzyl ring combined with the 3-methyl and 4-hydroxy groups on the piperidine core—is not trivial from either a synthetic or biological standpoint. Regioisomers such as the 2-chlorobenzyl (CAS 1592769-82-8) and 4-chlorobenzyl (CAS 1597878-47-1) variants are commercially available and may be offered as interchangeable alternatives, yet the chlorine position has been shown in related N-benzylpiperidine series to substantially modulate target binding affinity and selectivity [1]. Furthermore, the 3-chlorobenzyl motif appears as a privileged substructure in published cholinesterase inhibitors and CCR3 antagonists, whereas systematic SAR studies indicate that moving the chlorine from the meta to the ortho or para position alters both potency and physicochemical properties . Procurement decisions that treat chloro-positional isomers as functionally equivalent therefore risk introducing uncharacterized variables into SAR campaigns and downstream applications.

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol: Quantitative Evidence for Differentiated Selection


One-Pot Synthetic Accessibility: Triethylsilane-Mediated Reductive Amination Enables Scaled Production

A novel one-pot synthetic procedure employing triethylsilane has been reported specifically for the scaled-up production of 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol, distinguishing it from analogs that require multi-step sequences or less efficient reductive amination protocols . This methodology contrasts with the standard synthesis of 1-benzyl-3-methylpiperidin-4-ol (CAS 91600-19-0) and 4-[(3-chlorophenyl)methyl]piperidin-4-ol (CAS 1226037-33-7), which typically employ sodium borohydride or alternative reducing agents that may present different safety, cost, and scalability profiles [1].

Chemical synthesis Process chemistry Piperidine derivatives

3-Chlorobenzyl Motif Validated as Privileged Pharmacophore in Butyrylcholinesterase Inhibition

Although 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol itself has not been directly characterized in primary literature, the 3-chlorobenzyl-piperidine motif is a validated pharmacophore in potent butyrylcholinesterase (BuChE) inhibitors. Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), which incorporates the 3-chlorobenzyl-piperidine substructure, demonstrated an IC50 of 0.72 μM against BuChE and 72.5% inhibition of β-amyloid aggregation at 10 μM [1]. This contrasts with other N-benzylpiperidine derivatives in the same study that showed weaker or negligible BuChE inhibition, establishing that the 3-chlorobenzyl substitution confers meaningful activity advantages over unsubstituted benzyl or other halogen-substituted benzyl analogs .

Alzheimer's disease Butyrylcholinesterase Beta-amyloid Multi-target-directed ligands

3-Chlorobenzyl-Piperidine Core Delivers High-Affinity M3 Muscarinic Receptor Binding

The 3-chlorobenzyl-piperidine core structure has been independently validated as a high-affinity scaffold for muscarinic acetylcholine receptors. A derivative incorporating the 1-(3-chlorobenzyl)-piperidin-4-yl substructure (CHEMBL223079) exhibited a Ki of 6.70 nM at the human M3 muscarinic receptor expressed in CHO K1 cells, demonstrating >140-fold selectivity over the M2 receptor (Ki = 955 nM) [1]. While 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol contains additional 3-methyl and 4-hydroxy modifications relative to the parent piperidine core, the conserved 3-chlorobenzyl substitution pattern provides a validated entry point for receptor-targeted medicinal chemistry with established selectivity data.

Muscarinic receptors M3 receptor Receptor binding Neurological disorders

Meta-Chlorobenzyl Substitution Differentiates Physicochemical Profile from Ortho- and Para-Positional Isomers

The 3-chloro (meta) substitution pattern on the benzyl ring confers distinct physicochemical and potential pharmacological properties relative to the 2-chloro (ortho, CAS 1592769-82-8) and 4-chloro (para, CAS 1597878-47-1) positional isomers . In related N-benzylpiperidine series, meta-substitution has been shown to optimize steric and electronic parameters that influence target binding, with the 3-chlorobenzyl-piperidine motif recurring as the preferred substitution pattern in multiple validated pharmacological series, including cholinesterase inhibitors and muscarinic receptor ligands [1][2]. Systematic comparisons of chloro-positional isomers in piperidine-based CCR3 antagonists demonstrate that the meta-chloro orientation contributes uniquely to both potency and metabolic stability [3].

Structure-activity relationship Physicochemical properties Isomer comparison

Precursor Scaffold for CNS-Penetrant Multi-Target-Directed Ligand Development

The 3-chlorobenzyl-piperidine core has demonstrated blood-brain barrier (BBB) permeability in validated lead compounds. Compound 23 from the Więckowska et al. (2015) series, which incorporates the 3-chlorobenzyl-piperidine substructure, exhibited positive BBB penetration in permeability assays and demonstrated in vivo efficacy comparable to donepezil in a scopolamine-induced memory impairment mouse model [1]. While 1-(3-chlorobenzyl)-3-methylpiperidin-4-ol itself has not been evaluated for CNS penetration, the core scaffold's established ability to cross the BBB distinguishes it from many piperidine derivatives that fail to achieve meaningful brain exposure .

Blood-brain barrier CNS drug discovery Multi-target-directed ligands Alzheimer's disease

1-(3-Chlorobenzyl)-3-methylpiperidin-4-ol: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for Multi-Target-Directed Ligands in Alzheimer's Disease Research

This compound serves as a strategic starting material for medicinal chemistry campaigns targeting Alzheimer's disease, based on the validated butyrylcholinesterase inhibition (IC50 = 0.72 μM) and β-amyloid anti-aggregation activity (72.5% at 10 μM) observed in 3-chlorobenzyl-piperidine-containing lead compounds . The core scaffold has demonstrated BBB permeability and in vivo efficacy comparable to donepezil, making it suitable for CNS drug discovery programs requiring brain-penetrant candidates . The 3-methyl and 4-hydroxy functional handles provide additional vectors for SAR exploration and pharmacokinetic optimization.

Structure-Activity Relationship Studies: Muscarinic Receptor Modulation

Given the high-affinity M3 receptor binding (Ki = 6.70 nM) and substantial M3/M2 selectivity (~143-fold) observed in 3-chlorobenzyl-piperidine-containing derivatives, this compound is well-suited for SAR studies exploring muscarinic receptor pharmacology . The 3-methyl-4-ol substitution pattern offers opportunities to modulate receptor subtype selectivity, functional activity (agonist vs. antagonist), and physicochemical properties distinct from unsubstituted piperidine analogs.

Positional Isomer Reference Standard for Analytical and SAR Studies

This compound may be utilized as an authentic reference standard to distinguish the 3-chloro (meta) positional isomer from the 2-chloro (ortho, CAS 1592769-82-8) and 4-chloro (para, CAS 1597878-47-1) variants . In SAR campaigns where chloro-substitution position has been shown to affect target binding and metabolic stability, having the correct positional isomer as a reference ensures accurate interpretation of structure-activity relationships and avoids confounding results from isomeric impurities or mis-ordered analogs [4].

Chemical Process Development: Benchmark for Scalable Piperidine Derivative Synthesis

The reported one-pot synthetic procedure employing triethylsilane for scaled-up production of this compound provides a benchmark for process chemistry development in the piperidine derivative class. Industrial laboratories developing scalable routes to related N-benzyl-3-methylpiperidin-4-ol analogs may use this methodology as a starting point for optimization, potentially reducing development time and cost relative to de novo process design.

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